molecular formula C8H9N3 B13893901 2-Amino-6-ethylnicotinonitrile

2-Amino-6-ethylnicotinonitrile

Cat. No.: B13893901
M. Wt: 147.18 g/mol
InChI Key: WCIDEVCXDIHZEJ-UHFFFAOYSA-N
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Description

2-Amino-6-ethylnicotinonitrile is a nicotinonitrile derivative characterized by an amino group at position 2, an ethyl substituent at position 6, and a cyano group at position 3 of the pyridine ring. Nicotinonitriles are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules targeting kinases, antimicrobial agents, and anticancer compounds .

Inferred Properties of this compound:

  • Molecular Formula: C₈H₉N₃
  • Molecular Weight: 147.18 g/mol (calculated)
  • Physical State: Likely solid (based on methyl analog) .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2-amino-6-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-2-7-4-3-6(5-9)8(10)11-7/h3-4H,2H2,1H3,(H2,10,11)

InChI Key

WCIDEVCXDIHZEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 2-amino nicotinonitrile derivatives involves a multi-component reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This method is advantageous due to its mild reaction conditions, high yield, and environmentally friendly nature.

Industrial Production Methods

Industrial production methods for 2-amino-6-ethylnicotinonitrile typically involve similar multi-component reactions, with a focus on optimizing reaction conditions to maximize yield and minimize costs. The use of inexpensive catalysts and eco-friendly solvents is emphasized to ensure scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and alkyl groups

Major Products Formed

Mechanism of Action

The mechanism by which 2-amino-6-ethylnicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing, with a focus on elucidating the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Table 1: Comparative Data for Nicotinonitrile Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Key Hazards/Classifications
2-Amino-6-methylnicotinonitrile C₇H₇N₃ 133.15 Solid 99 H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
This compound C₈H₉N₃ 147.18 Solid* Not reported Likely similar to methyl analog; limited data available
6-Amino-5-nitropicolinonitrile C₆H₄N₄O₂ 164.12 Not specified Not reported Hazardous (exact classification unspecified; requires respiratory protection)
6-Amino-2-methylnicotinonitrile C₇H₇N₃ 133.15 Solid Not reported No direct hazard data; structurally similar to methyl analog
6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile C₁₇H₁₄N₄OS 322.39 Solid Not reported No hazard data; complex substituents may enhance photostability

*Assumed based on methyl analog.

Key Findings:

Larger alkyl groups (e.g., ethyl vs. methyl) typically lower melting points due to reduced crystallinity, though experimental confirmation is needed. Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 6-Amino-5-nitropicolinonitrile) exhibit higher reactivity and toxicity risks due to the nitro group’s electrophilic nature .

Toxicological Profiles: The methyl analog (2-Amino-6-methylnicotinonitrile) is classified as harmful (Category 4 acute toxicity) and irritating to skin, eyes, and respiratory systems . The ethyl variant may show similar hazards, though larger alkyl groups sometimes mitigate acute toxicity by slowing metabolic activation.

Applications in Medicinal Chemistry: Nicotinonitriles serve as precursors for kinase inhibitors and antimicrobial agents. For example, derivatives with aryl or heteroaryl substituents (e.g., thienyl in ) demonstrate enhanced binding to biological targets due to π-π interactions . Ethyl and methyl groups are often used to fine-tune pharmacokinetic properties; ethyl substituents may improve metabolic stability compared to smaller alkyl chains .

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